L-Asparagine, L-histidyl-

Description

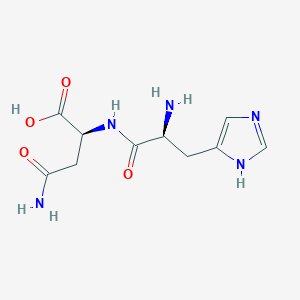

Structure

2D Structure

3D Structure

Properties

CAS No. |

158691-82-8 |

|---|---|

Molecular Formula |

C10H15N5O4 |

Molecular Weight |

269.26 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H15N5O4/c11-6(1-5-3-13-4-14-5)9(17)15-7(10(18)19)2-8(12)16/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |

InChI Key |

WSDOHRLQDGAOGU-BQBZGAKWSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Structural and Conformational Dynamics of Asparaginyl Histidine Sequences

Backbone and Side-Chain Conformational Analysis

The conformation of the Asn-His dipeptide is precisely described by a set of dihedral angles. The backbone conformation is defined by the phi (φ) and psi (ψ) angles for each residue, which dictate the orientation of the peptide planes relative to one another. The side-chain orientations are described by the chi (χ) angles.

Backbone Angles (φ, ψ): For a dipeptide in an extended or partially folded state, these angles typically fall within the allowed regions of a Ramachandran plot. The φ angle of the Histidine residue and the ψ angle of the Asparagine residue define the central peptide bond's relative orientation.

Side-Chain Angles (χ):

Asparagine (Asn): Possesses two side-chain dihedral angles, χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Oδ1). Rotations around these bonds position the terminal amide group (-CONH₂).

Histidine (His): Also possesses two primary side-chain dihedral angles, χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Nδ1), which determine the spatial location of the imidazole (B134444) ring relative to the peptide backbone.

The combination of these angles gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. Computational studies have shown that specific combinations of χ₁ and χ₂ rotamers are preferred due to the minimization of steric clashes and the formation of favorable intramolecular interactions.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of Asn-His

| Residue | Angle | Typical Values (degrees) | Description |

|---|---|---|---|

| Asn | ψ | -40 to -60, 120 to 150 | Backbone angle defining rotation around Cα-C bond. |

| Asn | χ₁ | -60 (g+), 180 (t), +60 (g-) | Primary side-chain rotameric states. |

| Asn | χ₂ | ~180 (trans), ~0 (cis) | Orientation of the side-chain amide group. |

| His | φ | -60 to -150 | Backbone angle defining rotation around N-Cα bond. |

| His | χ₁ | -60 (g+), 180 (t), +60 (g-) | Primary side-chain rotameric states. |

| His | χ₂ | ~±90 | Orientation of the imidazole ring plane relative to the Cβ-Cγ bond. |

The conformational preferences of Asn-His are heavily dictated by the formation of non-covalent intramolecular interactions, particularly hydrogen bonds. The polar side chains of both Asparagine and Histidine provide multiple hydrogen bond donor and acceptor sites, leading to a rich network of potential interactions that stabilize specific folded structures.

Key potential interactions include:

Asn Side-Chain to His Side-Chain: The terminal amide group of Asn (-CONH₂) can act as a hydrogen bond donor (from -NH₂) or acceptor (at the carbonyl oxygen) to the Histidine imidazole ring. This is a primary interaction that couples the conformations of the two side chains.

Side-Chain to Backbone: The Asn side-chain amide can form a hydrogen bond with the backbone carbonyl oxygen or amide hydrogen of the Histidine residue. Similarly, the Histidine imidazole ring can interact with the backbone of the Asparagine residue.

Terminal Group Interactions: The N-terminal amine (-NH₃⁺) and C-terminal carboxylate (-COO⁻) groups can form strong salt bridges or hydrogen bonds with each other or with the side chains, promoting more compact, cyclic-like conformations.

Table 2: Potential Intramolecular Hydrogen Bonds in Asn-His

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Asn Side-Chain Amide (-NH₂) | His Imidazole Nitrogen (Nδ1 or Nε2) | Side-Chain to Side-Chain | Stabilizes a specific His tautomer and a compact side-chain arrangement. |

| His Imidazole Ring (-NH) | Asn Side-Chain Carbonyl (C=O) | Side-Chain to Side-Chain | Requires a protonated His; stabilizes a specific Asn χ₂ rotamer. |

| Asn Side-Chain Amide (-NH₂) | His Backbone Carbonyl (C=O) | Side-Chain to Backbone | Contributes to the formation of β-turn-like structures. |

| N-Terminal Amine (-NH₃⁺) | C-Terminal Carboxylate (-COO⁻) | Terminus to Terminus | Promotes a zwitterionic, charge-stabilized compact structure. |

| His Imidazole Ring (-NH) | C-Terminal Carboxylate (-COO⁻) | Side-Chain to Terminus | Stabilizes the positively charged (protonated) state of Histidine. |

Protonation States and Their Influence on Conformation

The Histidine residue is unique among the standard amino acids due to its imidazole side chain, which has a pKa value near physiological pH (~6.0). This means its protonation state is highly sensitive to the local environment and, in turn, significantly influences the dipeptide's conformational preferences and electrostatic properties.

The neutral Histidine imidazole ring can exist in two tautomeric forms: with the proton on the delta-nitrogen (Nδ1), known as the HSD or Hδ tautomer, or with the proton on the epsilon-nitrogen (Nε2), known as the HSE or Hε tautomer. When the pH is significantly below the pKa, both nitrogens become protonated, and the ring carries a net positive charge (HSP or HIP state).

The preferred neutral tautomer (HSD vs. HSE) is not intrinsic but is determined by the immediate molecular context. In the Asn-His dipeptide, the neighboring Asparagine side chain is a key determinant.

If the Asn side-chain carbonyl oxygen acts as a hydrogen bond acceptor, it will preferentially stabilize the HSE tautomer, where the Nε2-H group can act as a donor.

Conversely, if the Asn side-chain amide (-NH₂) group acts as a hydrogen bond donor, it will preferentially stabilize the HSD tautomer by donating to the lone pair on the Nδ1 atom.

This coupling means that the conformational state of the Asn residue (defined by its χ angles) and the electronic state of the His residue (its tautomeric form) are inextricably linked.

Table 3: Protonation States of the Histidine Imidazole Ring

| State | Description | Charge | Typical Condition |

|---|---|---|---|

| HSD (Hδ) | Neutral; protonated at Nδ1. Nε2 is a H-bond acceptor. | 0 | pH > pKa; stabilized by H-bond acceptor near Nε2. |

| HSE (Hε) | Neutral; protonated at Nε2. Nδ1 is a H-bond acceptor. | 0 | pH > pKa; stabilized by H-bond donor to Nδ1. |

| HSP / HIP | Cationic; protonated at both Nδ1 and Nε2. | +1 | pH < pKa. |

The local environment created by the Asparagine residue and the peptide termini can shift the effective pKa of the Histidine imidazole ring. This phenomenon, known as a pKa shift, arises from the electrostatic stabilization or destabilization of the charged (protonated) versus neutral states.

Stabilization of the Charged State: Proximity to a negative charge, such as the C-terminal carboxylate (-COO⁻), electrostatically stabilizes the positively charged HSP state. This interaction can raise the pKa of the imidazole ring, meaning it will remain protonated at a higher pH than it would in isolation.

Stabilization of the Neutral State: A nonpolar microenvironment or the presence of a hydrogen bond that is stronger with a neutral tautomer can stabilize the uncharged form, thereby lowering the pKa. For example, a strong hydrogen bond between the Asn side-chain amide and the neutral HSD tautomer could disfavor protonation.

Computational Approaches to Conformational Sampling

Due to the flexibility of the dipeptide and the short timescale of conformational transitions, computational methods are indispensable for mapping the complete energy landscape of Asn-His. Molecular Dynamics (MD) simulations are the primary tool used for this purpose.

In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM), and Newton's equations of motion are integrated over time to simulate the molecule's dynamic behavior. This approach allows for the exploration of different conformational states and the transitions between them.

To overcome the challenge of limited sampling in conventional MD, where simulations can become trapped in local energy minima, enhanced sampling techniques are often employed:

Replica-Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodic attempts are made to exchange the coordinates between replicas. This allows conformations from high-temperature simulations (which can easily cross energy barriers) to populate the low-temperature ensembles, leading to a more exhaustive exploration of the conformational space.

Metadynamics: A history-dependent bias potential is gradually added to the system's potential energy landscape. This bias discourages the simulation from revisiting previously explored conformations and forces it to explore new regions of the conformational space, effectively "filling in" the energy wells to overcome barriers.

These computational studies provide detailed, atomistic views of the relative populations of different conformers, the lifetimes of intramolecular hydrogen bonds, and the dynamic coupling between backbone motion, side-chain rotamerism, and the protonation state of the Histidine residue.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the movement of atoms and molecules over time, providing insights into the conformational flexibility and interaction dynamics of peptide sequences. For asparaginyl-histidine (Asn-His) systems, MD simulations reveal the nature of their hydrogen bonding, the influence of the local environment on their structure, and the dynamic interplay between their side chains.

In enzymatic contexts, the interaction between histidine and a neighboring asparagine is often critical for function. MD simulations of mammalian peroxidases have shown that the proximal histidine (His336) and a conserved asparagine (Asn421) are engaged in a stable hydrogen-bonding network. nih.gov Simulations revealed that the side chains of these residues maintain specific orientations crucial for heme chemistry. The distance between the Arg333 and Asn421 side chains was found to be 2.80 ± 0.10 Å, while the distance for the His336-Asn421 pair was 3.05 ± 0.14 Å, values that are in good agreement with crystal structure data and underscore the stability of this interaction. nih.gov This stable hydrogen bond network is believed to correctly orient the histidine, which in turn modulates the electronic properties of the catalytic heme group. nih.gov

Similarly, in cysteine proteases, a catalytic histidine residue is often stabilized by a proximal asparagine. nih.gov MD simulations help elucidate how this Asn-His pair maintains the precise geometry required for catalysis, ensuring the correct protonation state and orientation of the histidine's imidazole ring within the active site. nih.gov

The dynamics of asparagine residues themselves have been studied extensively. Replica exchange molecular dynamics (REMD) simulations on coiled-coil peptides have demonstrated that Asn residues at the hydrophobic interface are not static but exist in a dynamic equilibrium among several conformations. acs.org These simulations show that Asn side chains can form transient hydrogen bonds, exchanging between different states on a picosecond to nanosecond timescale. acs.org This inherent flexibility allows asparagine to act as a versatile interaction partner for residues like histidine. When an Asn-His pair is present, MD simulations can track the formation, breaking, and reformation of hydrogen bonds between the asparagine side-chain amide and the histidine imidazole ring, providing a detailed picture of the conformational landscape.

| Interacting Pair | Simulation Method | Key Finding | Average Distance (Å) | Reference |

| His336 - Asn421 | Molecular Dynamics | Stable H-bond formation | 3.05 ± 0.14 | nih.gov |

| Arg333 - Asn421 | Molecular Dynamics | Stable H-bond formation | 2.80 ± 0.10 | nih.gov |

| Asn17 - Asn17 | Replica Exchange MD | Dynamic equilibrium of H-bonds | N/A | acs.org |

| Cys - His - Asn | Molecular Dynamics | Stabilization of catalytic triad (B1167595) | N/A | nih.gov |

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio quantum mechanical methods provide a higher level of theoretical detail, allowing for the precise calculation of electronic structures, conformational energies, and molecular properties of peptides like L-Asparaginyl-L-Histidine. These methods are invaluable for understanding the intrinsic properties of the dipeptide, independent of larger protein environments.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy for smaller systems. For individual amino acids like asparagine, ab initio calculations have been used to determine the relative energies of different conformers with high precision. mdpi.comsemanticscholar.org For instance, calculations at the CCSD(T)//QCISD level can pinpoint the most stable gas-phase conformation and quantify the energy barriers between different rotational states of the side chains. mdpi.comsemanticscholar.org

When applied to the Asn-His dipeptide, DFT and ab initio methods can be used to generate potential energy surfaces, mapping out the energetically favorable conformations as a function of the backbone (φ, ψ) and side-chain (χ) dihedral angles. These calculations can precisely characterize the hydrogen bond between the asparagine side-chain carboxamide group (-CONH2) and the histidine imidazole ring. They can determine the optimal bond length, angle, and the binding energy of this interaction.

Furthermore, these methods can predict various spectroscopic properties. For example, DFT calculations at the B3LYP/6-311++G(2d,2p) level have shown excellent agreement with experimental data for properties like charge density and electrostatic potential in L-asparagine monohydrate crystals. researchgate.net Similar calculations for the Asn-His dipeptide would yield valuable data on its electronic properties, such as the molecular dipole moment and the distribution of atomic charges, which are fundamental to its interaction with water and other molecules.

| Method | System | Basis Set | Property Calculated | Finding | Reference |

| DFT (B3LYP) | [Cu(L-His)(L-Asn)] | Not Specified | Conformational Analysis | Characterized structural properties and effects of intra- and intermolecular interactions on coordination and geometry. | researchgate.net |

| DFT (B3LYP) | L-Asparagine Monohydrate | 6-311++G(2d,2p) | Charge Density, Dipole Moment | Good agreement between theoretical and experimental electrostatic properties. | researchgate.net |

| Ab Initio (MP2, QCISD, CCSD(T)) | L-Asparagine | 6-31G** | Conformational Energy | Determined relative energies of different conformers. | mdpi.comsemanticscholar.org |

| DFT | L-Asparagine Crystal | GGA+TS | Structural & Electronic Properties | Calculated lattice parameters in good agreement with X-ray data and determined the electronic band gap. | aip.org |

Chemical Reactivity and Stability Profiles of Asparaginyl Histidine Sequences

Deamidation Pathways and Kinetics

Deamidation of asparagine residues in an Asn-His sequence primarily proceeds through the formation of a cyclic succinimide (B58015) (Asu) intermediate. This process is notably influenced by the unique properties of the adjacent histidine residue.

Succinimide Intermediate Formation Mechanisms

The deamidation of an asparagine residue, when followed by histidine, occurs via an intramolecular nucleophilic attack. The backbone nitrogen atom of the histidine residue attacks the carbonyl carbon of the asparagine side chain. nih.gov This reaction leads to the formation of a five-membered succinimide ring intermediate. nih.govmdpi.com This cyclization is followed by the release of an ammonia (B1221849) molecule, making the initial deamidation step irreversible. mdpi.com The formation of this succinimide intermediate is considered the rate-limiting step in the deamidation of both asparagine and the isomerization of aspartic acid residues at physiological pH. encyclopedia.pub Computational studies using a model compound, Ace-Asn-His-Nme, have elucidated a two-step mechanism for succinimide formation: cyclization to form a tetrahedral intermediate (a gem-hydroxylamine), followed by deammoniation. mdpi.comresearchgate.net

Intramolecular Catalysis by the Histidine Side Chain

Despite its bulkiness, a histidine residue at the N+1 position accelerates succinimide formation compared to many other amino acids, with the exception of glycine. mdpi.com This acceleration is attributed to the intramolecular catalytic activity of the histidine's imidazole (B134444) side chain. mdpi.com Computational studies have shown that the neutral, Nε-protonated form of the imidazole ring can act as a proton-transfer mediator. mdpi.com In the initial phase of the reaction, the main-chain NH proton of histidine is abstracted by the Nδ atom of its own imidazole ring. mdpi.com This enhances the nucleophilicity of the histidine's main-chain nitrogen, promoting its attack on the asparagine side-chain amide carbon to initiate cyclization. mdpi.com A proton is then transferred from the imidazole Nε to the asparagine side-chain oxygen. mdpi.com This intricate process, leading to the formation of the tetrahedral intermediate, occurs in a single concerted step. mdpi.com At pH values below 6.5, the histidine side chain can also function as a general acid catalyst, stabilizing the oxyanionic transition state during the formation of the cyclic imide intermediate. nih.gov

Influence of pH on Reaction Rates

The rate of deamidation in Asn-His sequences is markedly dependent on pH. Studies on model pentapeptides have shown that the degradation rates increase with increasing pH. nih.gov In a study of the pentapeptide Gly-Gln-Asn-His-His, it was observed that at pH values below 6.5, it degraded faster than Gly-Gln-Asn-Gly-His, suggesting catalytic activity by the N+1 histidine. nih.gov However, at pH values above 6.5, the trend reverses, with the Gly-containing peptide deamidating more rapidly. nih.gov This reversal is attributed to the steric hindrance from the bulky histidine side chain, which can inhibit the flexibility of the peptide backbone around the reaction site. nih.gov Nevertheless, even at higher pH, the catalytic effect of histidine is still evident, as Gly-Gln-Asn-His-His deamidates faster than Gly-Gln-Asn-Val-His at a pH greater than 6.0. nih.gov This indicates that at basic pH, the histidine residue at the N+1 position exerts two opposing effects: general base catalysis and steric interference. nih.gov The deamidation reaction is generally base-catalyzed in the pH range of 5-8, with the rate being proportional to the hydroxide (B78521) ion concentration. wiley.com

| Peptide Sequence | Condition | Observation | Reference |

| Gly-Gln-Asn-His-His | pH < 6.5 | Degrades faster than Gly-Gln-Asn-Gly-His. | nih.gov |

| Gly-Gln-Asn-His-His | pH > 6.5 | Degrades slower than Gly-Gln-Asn-Gly-His. | nih.gov |

| Gly-Gln-Asn-His-His | pH > 6.0 | Deamidates faster than Gly-Gln-Asn-Val-His. | nih.gov |

Stereochemical Outcomes of Deamidation

The succinimide intermediate formed during deamidation is prone to racemization at its α-carbon. mdpi.com Subsequent hydrolysis of this intermediate can occur at either of its two carbonyl groups, leading to the formation of both L-aspartyl (L-Asp) and L-isoaspartyl (L-isoAsp) residues, with the latter being the major product, typically in a ratio of about 1:3 for peptides. nih.govmdpi.com Due to the racemization of the succinimide ring, the formation of D-aspartyl (D-Asp) and D-isoaspartyl (D-isoAsp) residues is also possible. mdpi.comacs.org The formation of D-Asp is the least favored outcome as it requires both racemization of the succinimide and hydrolysis via the less favorable pathway. acs.org In a study of a model peptide, the proportions of D-isomers formed were found to be influenced by buffer conditions and temperature, though the iso-Asp to Asp ratio remained relatively constant. acs.org For instance, at pH 7.4 and 37°C, the deamidation of an Asn residue can lead to a mixture of products, with L-isoAsp being the most abundant. nih.gov

| Deamidation Product | Average Abundance (%) |

| L-isoaspartic acid | 68.2 |

| L-aspartic acid | 20.3 |

| D-isoaspartic acid | 9.1 |

| D-aspartic acid | 2.4 |

Table based on data from a study on deamidation products of various peptide sequences. acs.org

Conformational Control of Deamidation

The rate of deamidation is significantly influenced by the local polypeptide conformation. nih.gov For the succinimide intermediate to form, the peptide backbone must adopt a conformation that allows for the nucleophilic attack of the histidine's backbone nitrogen on the asparagine's side-chain carbonyl carbon. nih.gov Computational studies on a model Asn-His dipeptide have identified specific dihedral angles that are conducive to this reaction. mdpi.comresearchgate.net An extended conformation for the Asn residue (φN ≈ -167°, ψN ≈ -178°) and a specific conformation for the His residue (φH ≈ -88°, ψH ≈ 64°) enables the imidazole ring to participate in catalysis. mdpi.com The distance between the nucleophilic nitrogen of the N+1 residue and the electrophilic carbon of the Asn side chain is a critical parameter. nih.gov Structural rigidity, such as that imposed by α-helices or β-sheets, can hinder the conformational flexibility required for deamidation, thereby slowing the reaction rate. nih.gov Conversely, flexible regions of a protein are more susceptible to deamidation. nih.gov

Oxidative Degradation Studies

In addition to deamidation, the L-Asparagine, L-histidyl- sequence is susceptible to oxidative degradation, primarily targeting the histidine residue. The imidazole ring of histidine is a known target for various reactive oxygen species (ROS), which can be generated through processes like metal-catalyzed oxidation and photo-oxidation. nih.govrsc.org

Metal-catalyzed oxidation, often involving transition metals like copper (Cu(II)) in the presence of a reducing agent such as ascorbate, can lead to the oxidation of histidine residues. nih.govacs.org The primary products of histidine oxidation in model peptides include 2-oxo-histidine. nih.gov Studies have shown that hydrogen peroxide is an intermediate in this process, and its degradation via a Fenton-type reaction can generate a complexed form of the hydroxyl radical that reacts with the peptide. nih.gov Interestingly, under certain oxidative conditions, histidine can be converted into both asparagine and aspartic acid, suggesting a complex interplay between oxidative and deamidation pathways. frontiersin.orgresearchgate.net

Metal-Catalyzed Oxidation Reactions

The side chains of both asparagine and histidine residues are susceptible to oxidation, particularly through reactions catalyzed by transition metals, often referred to as metal-catalyzed oxidation (MCO) systems. nih.gov Histidine, along with arginine, lysine (B10760008), and proline, has been identified as being particularly sensitive to this type of oxidative modification. nih.gov MCO systems, such as those involving Fe(II)/O2 or ascorbate/Fe(II)/O2, can generate reactive oxygen species that lead to the conversion of amino acid side chains into carbonyl derivatives. nih.gov

Kinetic studies on the oxidation of L-asparagine by platinum(IV) in an acid medium have demonstrated the catalytic role of various transition metals. researchgate.net The efficiency of these catalysts was found to follow the order: Ag(I) > Cr(III) > Pd(II) > Zr(IV). researchgate.net The reaction mechanism is proposed to be an inner-sphere process, where a complex forms between the metal catalyst and the asparagine substrate. researchgate.net Within this complex, the oxidation of the asparagine by Pt(IV) occurs, involving a one-step, two-electron transfer that reduces Pt(IV) to Pt(II). researchgate.net The reaction rates show a first-order dependence on the concentration of Pt(IV) and a less than unity order with respect to the concentrations of asparagine and the transition metal catalyst. researchgate.net

Table 1: Kinetic Parameters for the Transition Metal-Catalyzed Oxidation of L-Asparagine by Platinum(IV) Data sourced from kinetic investigations in a sulfuric acid medium. researchgate.net

| Parameter | Observation |

| Reaction Order in [Pt(IV)] | First order |

| Reaction Order in [Asn] | Less than unity |

| Reaction Order in [Catalyst] | Less than unity |

| Catalytic Efficiency Order | Ag(I) > Cr(III) > Pd(II) > Zr(IV) |

| Effect of Ionic Strength | Rate constant decreases with increasing ionic strength |

| Proposed Mechanism | Inner-sphere, involving a catalyst-substrate complex |

Identification of Oxidation Products

The oxidation of asparaginyl-histidine sequences can yield a variety of degradation products, depending on which residue is targeted. The metal-catalyzed oxidation of the asparagine residue itself has been shown to produce α-formyl acetamide, ammonium (B1175870) ion, and carbon dioxide. researchgate.netaun.edu.eg

Interestingly, the oxidation of the histidine residue can lead to the formation of other amino acids. frontiersin.org It is the only amino acid known to be oxidized to form both asparagine and aspartic acid. frontiersin.org Studies on the oxidation of poly-L-histidine have identified unlabeled aspartic acid among the hydrolysis products. nih.gov Furthermore, research on the UVC-induced oxidation of histidine residues in monoclonal antibodies also identified asparagine and aspartic acid as reaction products. osaka-u.ac.jp This reaction is thought to proceed through the formation of a dioxetane intermediate involving the imidazole ring of histidine. osaka-u.ac.jp

Table 2: Identified Oxidation Products of Asparagine and Histidine Residues

| Original Residue | Reaction Type | Identified Products | Citation(s) |

| L-Asparagine | Metal-Catalyzed Oxidation | α-formyl acetamide, Ammonium ion, Carbon dioxide | researchgate.netaun.edu.eg |

| L-Histidine | General Oxidation | Asparagine, Aspartic acid | frontiersin.org |

| Poly-L-Histidine | Metal-Catalyzed Oxidation | Aspartic acid | nih.gov |

| L-Histidine | UVC-Induced Oxidation | Asparagine, Aspartic acid | osaka-u.ac.jp |

Peptide Bond Cleavage Mechanisms

Peptides containing the Asn-His sequence are susceptible to non-enzymatic peptide bond cleavage at the C-terminal side of the asparagine residue. nih.govacs.org This reaction proceeds through a distinct mechanism from the more common deamidation of the asparagine side chain. acs.org

The initial and rate-limiting step is a nucleophilic attack by the nitrogen atom of the asparagine side-chain amide on the main-chain carbonyl carbon of the same asparagine residue. acs.org This intramolecular attack forms a five-membered cyclic succinimide (or aminisuccinimidyl) intermediate. acs.orgportlandpress.com The formation of this intermediate results in the cleavage of the peptide bond between the asparagine and the adjacent histidine. portlandpress.comnih.gov

The presence of the histidine residue immediately C-terminal to the asparagine significantly influences the rate of this cleavage. nih.gov The imidazole side chain of histidine can act as a general base catalyst, accepting a proton from the asparagine side-chain amide. nih.gov This enhances the nucleophilicity of the amide nitrogen, thereby increasing the rate of the intramolecular attack and subsequent peptide bond cleavage. nih.gov

Once formed, the C-terminal succinimide intermediate is unstable and can undergo further reactions. portlandpress.comnih.gov It can hydrolyze to form a mixture of products, including peptides ending with a C-terminal asparagine or a C-terminal aspartic acid amide. portlandpress.comnih.gov The C-terminal aspartic acid amide is itself unstable at neutral pH and can decompose to form a succinic anhydride, which can then react with nucleophiles, such as the side chain of a lysine residue, to form stable, covalent protein-protein cross-links. portlandpress.comnih.gov This multi-step mechanism links spontaneous peptide bond cleavage at Asn-His sites to the formation of irreversible, age-related protein cross-links. nih.gov

Synthetic Methodologies for Asparaginyl Histidine Dipeptides and Sequences

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry. core.ac.uk The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin). core.ac.ukscispace.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. scispace.com The success of SPPS is highly dependent on the choice of resin, linkers, protecting groups for the amino acid side chains, and the coupling reagents used to form the amide bonds. core.ac.uk

To ensure the specific formation of the desired peptide bond, the α-amino group of the incoming amino acid and reactive side chains must be temporarily masked with protecting groups. americanpeptidesociety.org The two most dominant orthogonal protection strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) schemes. americanpeptidesociety.orgiris-biotech.de

The Boc strategy , the original method for SPPS, utilizes the acid-labile Boc group for temporary Nα-protection. americanpeptidesociety.orgiris-biotech.de Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin. iris-biotech.de For asparagine, side-chain protection is not always necessary in Boc chemistry, but the xanthyl (Xan) group can be used to prevent dehydration of the side-chain amide to a nitrile, a potential side reaction. peptide.com For histidine, common side-chain protecting groups in Boc chemistry include the tosyl (Tos) and dinitrophenyl (Dnp) groups. peptide.comnih.gov

The Fmoc strategy has largely superseded the Boc method due to its use of milder reaction conditions. iris-biotech.de The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de The side-chain protecting groups and the linker to the resin are acid-labile, cleaved at the end of the synthesis with a strong acid cocktail, most commonly TFA. iris-biotech.de This orthogonality between the Nα- and side-chain protection schemes prevents premature cleavage of side-chain groups during the iterative deprotection steps. iris-biotech.de

For the synthesis of asparaginyl-histidine sequences using the Fmoc strategy:

Asparagine (Asn) can be incorporated without side-chain protection, but this carries the risk of the side-chain amide reacting with carbodiimide (B86325) coupling reagents to form nitriles, especially in longer syntheses. peptide.com To mitigate this and improve solubility, the trityl (Trt) group is the preferred side-chain protection for asparagine. peptide.comnih.gov Fmoc-Asn(Trt)-OH exhibits much better solubility in standard SPPS solvents compared to the unprotected version. peptide.com

Histidine (His) presents challenges due to the nucleophilic nature of its imidazole (B134444) side chain. The imidazole ring can be acylated during coupling or catalyze the racemization of the activated amino acid. peptide.com Therefore, side-chain protection is crucial. In Fmoc-SPPS, trityl-based groups like Trt are standard. peptide.comnih.gov Other groups such as tert-butoxymethyl (Bum) or N-π-benzyloxymethyl (Bom) have also been developed to effectively prevent racemization. nih.gov

Table 1: Common Protection Strategies for Asparagine and Histidine in SPPS

| Amino Acid | SPPS Strategy | Nα-Protecting Group | Common Side-Chain Protecting Groups | Deprotection Condition (Side-Chain) |

| Asparagine | Boc | Boc | Xanthyl (Xan) | Strong Acid (e.g., HF) |

| Fmoc | Fmoc | Trityl (Trt) | Strong Acid (e.g., TFA) peptide.comiris-biotech.de | |

| Histidine | Boc | Boc | Tosyl (Tos), Dinitrophenyl (Dnp) | Strong Acid (e.g., HF), Thiolysis (for Dnp) peptide.comnih.gov |

| Fmoc | Fmoc | Trityl (Trt), t-Butoxymethyl (Bum) | Strong Acid (e.g., TFA) peptide.comnih.gov |

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming protected amino acid requires an activating agent, known as a coupling reagent. core.ac.uk The ideal reagent promotes rapid and complete acylation with minimal side reactions, particularly racemization. bachem.com

Several classes of coupling reagents are available:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause racemization and side reactions like nitrile formation from asparagine side chains. peptide.comresearchgate.net Their use in modern SPPS often includes an additive like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to suppress these issues. bachem.compeptide.com DIC is preferred in SPPS over DCC because its urea (B33335) byproduct is more soluble and easily washed away. bachem.com

Phosphonium (B103445) Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and less prone to causing side reactions than carbodiimides alone. bachem.comresearchgate.net They are particularly effective but can be expensive, and BOP generates a carcinogenic byproduct. researchgate.net

Aminium/Uronium Salts : This class includes some of the most popular and efficient coupling reagents used today. bachem.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), its tetrafluoroborate (B81430) analog (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provide rapid coupling with low levels of racemization, especially when used with an additive. peptide.comresearchgate.net HATU is generally considered superior for difficult couplings and for minimizing racemization. researchgate.net

For sequences containing asparagine and histidine, the choice of coupling reagent is critical. While carbodiimides can be used, phosphonium or aminium/uronium reagents are generally preferred to avoid side reactions. researchgate.net For example, using Fmoc-His-OH with an unprotected side chain is challenging with DIC because the carbodiimide can react with the imidazole ring. rsc.org In such cases, a reagent like PyBOP is often more effective. rsc.org The combination of Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) with a carbodiimide like DIC or tert-butyl ethyl carbodiimide (TBEC) has emerged as a powerful, safer, and highly efficient alternative to HOBt-based systems for coupling challenging residues like unprotected arginine and histidine. bachem.comrsc.org

Table 2: Selected Coupling Reagents for SPPS

| Reagent Class | Abbreviation | Full Name | Key Features |

| Carbodiimides | DIC | Diisopropylcarbodiimide | Byproduct is soluble; often used with additives like HOBt or Oxyma Pure. bachem.com |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidino-phosphonium hexafluorophosphate | Highly efficient, especially for problematic couplings. bachem.com |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast, efficient coupling with low racemization. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very fast and efficient; preferred for difficult sequences and minimizing racemization. researchgate.net |

Both asparagine and histidine are considered "difficult" amino acids in SPPS due to their side-chain functionalities, which can lead to undesirable side reactions and synthetic challenges. nih.gov

Asparagine-related challenges include:

Aspartimide Formation : This is a major side reaction in Fmoc-SPPS, particularly for sequences containing Asp-Xxx or Asn-Xxx motifs (where Xxx is a sterically unhindered amino acid like Gly). nih.govpeptide.com The side-chain carboxyl or amide can cyclize onto the peptide backbone under the basic conditions of Fmoc deprotection, leading to the formation of a five-membered aspartimide ring. This can result in chain termination or rearrangement to form β-aspartyl peptides, which are difficult to separate from the target peptide. nih.gov Using a trityl protecting group on the asparagine side chain can help reduce this problem. peptide.com

Dehydration : The side-chain amide of asparagine can be dehydrated to a nitrile by carbodiimide coupling reagents. peptide.comresearchgate.net Using side-chain protection (e.g., Trt) or avoiding carbodiimide reagents can prevent this. peptide.com

Aggregation : Peptides containing asparagine can be prone to aggregation due to hydrogen bonding involving the side-chain amide, making subsequent synthesis steps inefficient. acs.org Side-chain protection with the bulky Trt group can disrupt these interactions and improve solubility. peptide.com

Histidine-related challenges include:

Racemization : The imidazole side chain of histidine is a potent catalyst for the racemization of the activated amino acid during the coupling step. peptide.comnih.gov The free N-π in the imidazole ring is believed to facilitate the epimerization of the activated carboxyl group. peptide.com This is a significant problem that can lead to a mixture of diastereomeric peptides. The most effective solution is to use a side-chain protecting group on the imidazole nitrogen, such as Trt, Bum, or Bom. peptide.comnih.gov

Side-Chain Acylation : If unprotected, the nucleophilic imidazole ring can react with the activated carboxyl group of the incoming amino acid. While this reaction is often reversible and may not lead to a permanent side product, it consumes the activated amino acid, reducing coupling efficiency and requiring the use of excess reagents. peptide.com

Chemical Ligation Techniques

Chemical ligation refers to a class of methods used to covalently link two or more unprotected peptide fragments in aqueous solution. wikipedia.orgethz.ch These techniques are invaluable for the total chemical synthesis of large peptides and small proteins (>50 amino acids), which are often inaccessible by standard stepwise SPPS. mdpi.commdpi.com

Native Chemical Ligation (NCL) is the most prominent and powerful chemical ligation method. mdpi.comwikipedia.org It enables the chemoselective reaction between two unprotected peptide segments to form a native amide bond at the ligation site. nih.gov The reaction requires one peptide fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. nih.govwikipedia.org

The mechanism proceeds in two steps under neutral aqueous conditions (pH ~7):

Transthioesterification : The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide. This is a reversible step that forms a new thioester-linked intermediate. wikipedia.orgnih.gov

S-to-N Acyl Shift : The intermediate undergoes a rapid, irreversible intramolecular rearrangement where the amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond. wikipedia.orgnih.gov

The key advantages of NCL are its high chemoselectivity (only the N-terminal cysteine reacts, even in the presence of internal cysteine residues) and the use of fully unprotected peptides in benign aqueous solvents. wikipedia.org By synthesizing peptide fragments containing asparagine and histidine via SPPS and then joining them using NCL, complex proteins can be assembled. mdpi.com While the classic NCL reaction is restricted to ligation at cysteine residues, numerous variants have been developed to expand the scope to other amino acids, often using thiol-containing auxiliaries that are later removed. mdpi.com

Expressed Protein Ligation (EPL) is a semisynthetic strategy that combines recombinant protein expression with NCL. nih.govnih.gov This technique allows for the site-specific modification of proteins, enabling the introduction of probes, post-translational modifications, or unnatural amino acids that are not easily incorporated through biological expression systems. nih.gov

EPL relies on the use of inteins, which are naturally occurring protein domains that catalyze their own excision from a precursor protein in a process called protein splicing. mdpi.comnih.gov In a typical EPL workflow:

A target protein is expressed in a host system (like E. coli) as a fusion with a modified intein domain at its C-terminus.

The intein is engineered to undergo only the first step of the splicing reaction, which involves an N-to-S acyl shift. This cleavage is typically induced by the addition of a thiol-containing reagent.

The result is the release of the target protein with a C-terminal thioester. nih.govscispace.com

This recombinant protein thioester can then be reacted with a chemically synthesized peptide containing an N-terminal cysteine (such as a peptide containing an Asn-His sequence) via Native Chemical Ligation to yield a larger, semisynthetic protein. nih.govnih.gov

EPL provides a powerful route to generate large proteins containing synthetically derived segments, such as an L-Asparaginyl-L-histidine sequence, at their C-terminus. scispace.com

Enzymatic Synthesis Approaches (e.g., Papain-Catalyzed Polymerization)

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis for producing peptides like L-Asparaginyl-L-histidine. These approaches utilize enzymes, such as proteases, under mild conditions, often in aqueous environments, to catalyze the formation of peptide bonds. This methodology minimizes the need for extensive use of protecting groups and harsh reagents, reducing waste and improving the sustainability of the process. Enzymes like papain and thermolysin have been effectively used for synthesizing various peptide sequences. google.comnih.govnih.gov

Papain, a cysteine protease, is frequently employed for peptide synthesis due to its broad substrate specificity. longdom.org The catalytic triad (B1167595) of papain, consisting of Cysteine-25, Histidine-159, and Asparagine-175, allows it to hydrolyze and synthesize peptide, ester, and amide bonds. longdom.org Research into papain-catalyzed polymerization of amino acid esters has revealed a significant dependence on the amino acid sequence. For instance, in studies involving histidine-containing dipeptide monomers, the sequence of the monomer was critical for successful polymerization. Monomers with a HisGly sequence could be polymerized by papain, while those with a GlyHis sequence could not. kyoto-u.ac.jp This specificity is attributed to the precise positioning of the monomer's ester group within the enzyme's catalytic center, a finding supported by docking simulations. kyoto-u.ac.jp

The polymerization of His-Gly-based monomers using papain is typically conducted in a phosphate (B84403) buffer at a controlled pH, often around 8.0, and at a temperature of approximately 40°C. kyoto-u.ac.jp The reaction proceeds via the formation of an acyl-enzyme intermediate, which is then aminolyzed by the amino group of another monomer to form the peptide bond. google.com

Thermolysin, a metalloprotease, is another enzyme utilized for the synthesis of asparagine-containing peptides. nih.govnih.gov It demonstrates a preference for hydrophobic L-amino acids as the donor of the carbonyl group for the new peptide bond. nih.gov Studies have shown that thermolysin can effectively catalyze the condensation of N-protected asparagine derivatives with various amino acid esters to produce di- and tripeptides in high yields, often exceeding 50%. nih.gov For example, protected dipeptides such as Z-Asn-Leu-OEt and Z-Asn-Phe-OEt have been successfully synthesized using this method. nih.gov The efficiency of the synthesis is influenced by the nature of both the carboxyl and amine components in the reaction. nih.gov

Beyond these common proteases, specific enzymes have been identified that show high selectivity for asparagine. The enzyme Plu1440, for instance, is known to synthesize dipeptides that specifically contain L-asparagine at the N-terminus. mdpi.com Such specialized enzymes open avenues for highly targeted and efficient production of asparaginyl-containing peptides.

The general conditions for enzymatic peptide synthesis involve controlling parameters like temperature, pH, and enzyme concentration. google.com Temperatures are typically maintained between 20°C and 50°C to ensure enzyme stability and reasonable reaction rates, with 35-45°C often being optimal. google.com

Table 1: Research Findings on Enzymatic Peptide Synthesis

This table summarizes experimental conditions and outcomes for the enzymatic synthesis of asparagine- and histidine-containing peptides using different enzymes.

| Enzyme | Carboxyl Component | Amine Component | Product | Yield | Conditions | Source |

| Thermolysin | Z-Asn-OH | H-Leu-OEt | Z-Asn-Leu-OEt | >50% | Not Specified | nih.gov |

| Thermolysin | Z-Asn-OH | H-Phe-OEt | Z-Asn-Phe-OEt | >50% | Not Specified | nih.gov |

| Thermolysin | Moz-Asn-OH | H-Leu-Gly-OEt | Moz-Asn-Leu-Gly-OEt | >50% | Not Specified | nih.gov |

| Papain | H-HisGly-OEt | - | poly(HisGly) | 49% | pH 8.0, 40°C, 2h | kyoto-u.ac.jp |

| Papain | H-GlyHis-OEt | - | No Polymerization | 0% | pH 8.0, 40°C, 2h | kyoto-u.ac.jp |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of L-histidyl-L-asparagine in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals of L-histidyl-L-asparagine.

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (J-coupling). princeton.edu For L-histidyl-L-asparagine, it would reveal correlations between the alpha-proton (Hα) and beta-protons (Hβ) within each amino acid residue, as well as between the amide (NH) proton and the Hα of the same residue. semanticscholar.org

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a single spin system. This is particularly useful for identifying all the protons belonging to a specific amino acid residue, from the amide proton to the side-chain protons, even if they are not directly coupled. semanticscholar.org For example, selective irradiation of the Hα of the histidine residue would show cross-peaks to its Hβ and imidazole (B134444) ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. princeton.edu NOESY is crucial for determining the peptide's conformation and the sequential assignment of residues by observing spatial proximities between the amide proton of one residue and the protons (e.g., Hα) of the preceding residue. semanticscholar.org ROESY provides similar information but is often used for molecules of intermediate size where the NOE effect might be close to zero. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. princeton.edu The HSQC spectrum provides a map of all C-H bonds in the molecule, greatly aiding in the assignment of carbon signals based on the already assigned proton signals. scispace.com

These experiments collectively allow for the unambiguous assignment of nearly all proton and carbon resonances of the dipeptide. nih.gov

The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment and, consequently, to the peptide's structure and chemical modifications.

Structural Studies: The assigned chemical shifts, particularly those of Hα, Cα, Cβ, and amide protons, can be compared to random coil values to identify regions of secondary structure, although for a small dipeptide like L-histidyl-L-asparagine, it exists predominantly in a flexible, random coil-like state.

Deamidation Studies: The asparagine residue in peptides is susceptible to a non-enzymatic deamidation reaction, especially when followed by amino acids with small side chains like glycine. semanticscholar.org This reaction converts the neutral asparagine side chain into a negatively charged aspartate (Asp) or isoaspartate (isoAsp) residue through a succinimide (B58015) intermediate. researchgate.netresearchgate.net NMR is a key technique for identifying and characterizing this modification. semanticscholar.org

The formation of an isoaspartyl residue introduces an additional methylene (B1212753) group into the peptide backbone, giving rise to a distinct AMXY spin system in COSY and TOCSY spectra. semanticscholar.org Chemical shift changes are a clear indicator of deamidation. Comparison of DQF-COSY spectra of the native and aged peptide would show significant changes for the protons of the modified residue (Asn) and neighboring residues. semanticscholar.org The absence of a NOESY cross-peak between the Hα and the amide proton of the following residue is consistent with the formation of an isoaspartyl linkage. semanticscholar.org Peptides containing asparagine followed by histidine are known to exhibit rapid deamidation rates. acs.org

The table below shows hypothetical ¹H chemical shifts for L-histidyl-L-asparagine, illustrating the expected values for different protons within the molecule.

| Proton | Histidine Residue (ppm) | Asparagine Residue (ppm) |

| NH | 8.5 - 9.5 | 8.0 - 8.5 |

| Hα | 4.5 - 4.8 | 4.6 - 4.9 |

| Hβ | 3.0 - 3.3 | 2.7 - 2.9 |

| Side Chain | Imidazole H2: 8.0-8.7Imidazole H4: 7.0-7.3 | Amide NH₂: 7.0-7.8 |

Note: Values are approximate and can vary based on pH, temperature, and solvent.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and sequence of peptides, as well as for their quantification.

Fast Atom Bombardment (FAB) is a soft ionization technique historically used in mass spectrometry for the analysis of non-volatile and thermally labile molecules like peptides. wikipedia.org In FAB-MS, the sample, dissolved in a liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). wikipedia.org This process desorbs and ionizes the analyte, typically producing an intact protonated molecular ion ([M+H]⁺). nih.govannualreviews.org

For L-histidyl-L-asparagine (Molecular Formula: C₁₀H₁₅N₅O₄, Molecular Weight: 285.26 g/mol ), FAB-MS would produce a prominent ion at m/z 286.27. While FAB generally results in low fragmentation, some characteristic sequence ions (b- and y-type ions) can be observed, which are formed by cleavage of the peptide backbone bonds. nih.govnih.gov These fragments allow for de novo sequencing. nih.gov

The expected primary fragment ions for sequencing L-histidyl-L-asparagine are shown in the table below.

| Ion Type | Sequence | Calculated m/z |

| b₁ | His | 138.06 |

| y₁ | Asn | 133.05 |

| [M+H]⁺ | His-Asn | 286.12 |

Note: m/z values correspond to the monoisotopic mass of the protonated fragment.

For highly sensitive and selective quantification of L-histidyl-L-asparagine in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled to a triple quadrupole mass spectrometer (UHPLC-QQQ-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the superior separation power of UHPLC with the high specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. dntb.gov.ua

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the m/z of the protonated dipeptide, 286.12). This selected ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions). nih.gov This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, enabling quantification down to very low levels. nih.gov This method is widely used for the quantification of amino acids and related compounds in various samples. researchgate.netdntb.gov.ua

The table below outlines typical parameters for an MRM method to quantify L-histidyl-L-asparagine.

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| 286.12 | 110.1 | His Imidazole Ring | 15 - 25 |

| 286.12 | 138.1 | b₁ ion | 10 - 20 |

| 286.12 | 88.0 | Asn-related fragment | 15 - 25 |

Note: The optimal collision energy is instrument-dependent and must be determined empirically.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal ions. wikipedia.org L-histidyl-L-asparagine itself is not paramagnetic and therefore not directly ESR-active.

However, ESR spectroscopy becomes a highly valuable tool for studying the interactions of this dipeptide with paramagnetic metal ions. acs.org The imidazole side chain of the histidine residue is a well-known coordination site for metal ions like copper(II) and zinc(II). acs.orgmdpi.com By introducing a paramagnetic metal ion like Cu(II) to a solution of L-histidyl-L-asparagine, an ESR-active complex can be formed.

The resulting ESR spectrum provides detailed information about the electronic structure and coordination environment of the metal ion. mdpi.com Analysis of the spectral parameters, such as the g-factor and hyperfine coupling constants, can reveal:

The type and number of atoms (e.g., nitrogen from the imidazole ring, oxygen from the carboxyl group) coordinated to the metal ion. acs.org

The geometry of the metal binding site.

The dynamics of the metal complex.

This approach is part of a broader methodology where spin labels (either metal ions or stable nitroxide radicals) are used to probe the structure and environment of biomolecules. news-medical.net For instance, pulsed ESR techniques like ESEEM (Electron Spin Echo Envelope Modulation) can be used to identify and quantify the number of histidine imidazoles coupled to a Cu(II) center. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and to elucidate the structural properties of peptides like L-histidyl-L-asparagine. oup.com The analysis of the infrared spectrum provides insights into the vibrations of the peptide backbone and the specific contributions of the amino acid side chains. acs.orgnih.gov The FTIR spectrum of a peptide is dominated by characteristic absorption bands known as amide bands, which arise from the vibrations of the peptide linkage (-CO-NH-). oup.com

The most significant of these are the Amide I and Amide II bands. mdpi.com The Amide I band, appearing in the 1600–1690 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide carbonyl group. oup.com The Amide II band, found between 1480 cm⁻¹ and 1575 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. oup.com

Detailed analysis of these bands, often through deconvolution techniques, can provide information on the secondary structure and conformational dynamics of the peptide. preprints.org

| Designation | Approximate Frequency (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|---|

| Amide A | ~3300 | N-H stretching | oup.com |

| Amide I | 1600-1690 | Peptide C=O stretching | oup.commdpi.com |

| Asparagine Side Chain | 1672-1681 | Side chain amide contribution | nih.gov |

| Amide II | 1480-1575 | C-N stretching, N-H bending | oup.com |

| Amide III | 1229-1301 | C-N stretching, N-H bending | oup.com |

Biochemical Roles and Interactions in Model Systems

Metal Ion Complexation and Coordination Chemistry

The spatial arrangement of electron-donating atoms in L-Asparagine, L-histidyl- makes it an effective ligand for various metal ions. The coordination chemistry is largely dictated by the α-amino group, the carboxylate group, and, most significantly, the imidazole (B134444) ring of the histidine residue and the amide group of the asparagine residue.

Interaction with Transition Metal Ions (e.g., Copper(II), Zinc(II), Manganese(II))

The dipeptide readily forms complexes with transition metal ions, with the stability and geometry of these complexes being dependent on the specific metal ion and the pH of the solution.

Copper(II): Copper(II) complexes with L-histidine and L-asparagine have been structurally characterized. In mixed-ligand complexes, coordination typically involves the α-amino and imidazole δ-nitrogen atoms of L-histidine, along with the α-amino nitrogen and α-carboxyl oxygen of L-asparagine, forming an approximately planar arrangement around the copper ion. oup.com The fifth coordination site can be occupied by the α-carboxyl oxygen of the histidine. oup.com Depending on crystallization conditions, a water molecule may occupy a sixth coordination site, resulting in a distorted octahedral geometry; otherwise, a square-pyramidal geometry is observed. oup.com Computational studies of (L-histidinato)(L-asparaginato)copper(II) suggest that conformers where L-histidine binds in a tridentate, histamine-like mode are energetically favorable in aqueous solutions. researchgate.net

Zinc(II): Zinc(II) exhibits a high affinity for histidine and asparagine residues. nih.govresearchgate.net In complexes with histidine, the zinc cation is often coordinated with two nitrogen atoms from the imidazole rings of two histidine moieties, resulting in a distorted tetrahedral geometry. nih.gov The coordination can also involve the amino and carboxylate groups. rasayanjournal.co.in The interaction with the asparagine residue can further stabilize the complex.

Manganese(II): Manganese(II) is another biologically important metal ion that interacts with histidine and asparagine. In manganese superoxide (B77818) dismutase (MnSOD), histidine is a key ligand for the catalytic manganese ion. nih.gov Studies on arginase, a dimanganese enzyme, show that a conserved histidine residue is crucial for substrate binding and catalytic activity. nih.gov Mutation of this histidine to asparagine reduces the enzyme's catalytic efficiency and weakens substrate binding, highlighting the specific roles of each residue in the metal center's environment. nih.gov Electron paramagnetic resonance studies have shown that Mn(II) ions can be incorporated into L-asparagine crystals, indicating a direct interaction. rasayanjournal.co.in

Table 1: Coordination of L-Asparagine and L-Histidine with Transition Metal Ions

| Metal Ion | Coordinating Atoms from Histidine | Coordinating Atoms from Asparagine | Typical Coordination Geometry |

|---|---|---|---|

| Copper(II) | α-amino N, Imidazole δ-N, α-carboxyl O | α-amino N, α-carboxyl O | Square-pyramidal or Distorted Octahedral |

| Zinc(II) | Imidazole N, α-amino N, α-carboxyl O | Amide O, α-carboxyl O | Tetrahedral |

| Manganese(II) | Imidazole N | Carboxyl O | Trigonal Bipyramidal or Octahedral |

Influence of Histidine Imidazole Ring on Metal Binding

The imidazole side chain of histidine is a versatile and crucial ligand in bioinorganic chemistry. iitk.ac.inwikipedia.org Its pKa is close to physiological pH, allowing it to act as both a proton donor and acceptor, which influences its coordinating ability. wikipedia.org The imidazole ring can coordinate to metal ions through either of its two nitrogen atoms (Nδ or Nε). science.gov In the context of the L-Asparagine, L-histidyl- dipeptide, the imidazole ring is a primary binding site for metal ions like Copper(II). researchgate.net This interaction is so significant that poly-histidine tags are widely used to purify proteins via their high affinity for nickel and cobalt ions. wikipedia.org The presence of the imidazole ring greatly enhances the stability of metal complexes compared to peptides lacking this functional group. nih.gov In copper complexes with histidine-containing peptides, the predominant coordination mode often involves the nitrogen atoms from the amino group and the imidazole ring. researchgate.net

Enzymatic Catalysis and Active Site Architecture

The functional groups of L-asparagine and L-histidine are frequently found in the active sites of enzymes, where they participate directly in catalysis or contribute to the structural integrity necessary for enzymatic function.

Role in Peroxidase Active Sites (e.g., Myeloperoxidase)

In many heme peroxidases, a highly conserved distal histidine residue plays a critical role in catalysis. This histidine is often stabilized by a hydrogen bond with an adjacent, equally conserved asparagine residue. uwec.eduacs.org In myeloperoxidase (MPO), a key enzyme in the human immune response, the proximal histidine ligand to the heme iron is in close interaction with a fully conserved asparagine. rcsb.org This His-Asn interaction is believed to be essential for the proper function of mammalian peroxidases. rcsb.org Site-directed mutagenesis studies on catalase-peroxidases have demonstrated that replacing the conserved asparagine disrupts the hydrogen bond network. uwec.edu This disruption lowers the basicity of the distal histidine, impairing its function as an acid-base catalyst and significantly reducing the enzyme's catalase activity. uwec.edu Similarly, in horseradish peroxidase, mutating the corresponding asparagine (Asn70) leads to a dramatic decrease in the rate of compound I formation, a key step in the peroxidase cycle. acs.org This evidence underscores the importance of the asparagine-histidine couple in maintaining the precise electronic and structural environment required for efficient peroxidase catalysis.

Table 2: Impact of Asparagine Mutation on Peroxidase Activity

| Enzyme | Mutation | Effect on Activity | Reference |

|---|---|---|---|

| Synechocystis KatG (Catalase-Peroxidase) | Asn153Ala | Catalase activity reduced to 6% of wild-type | uwec.edu |

| Synechocystis KatG (Catalase-Peroxidase) | Asn153Asp | Catalase activity reduced to 16.5% of wild-type | uwec.edu |

| Horseradish Peroxidase | Asn70Val / Asn70Asp | Rate of compound I formation decreased to <10% of native enzyme | acs.org |

Participation in Protease Catalytic Triads (e.g., Serine Proteases, Prolyl Oligopeptidase)

The catalytic triad (B1167595) is a classic motif found in the active site of many hydrolase enzymes, most famously in serine proteases like chymotrypsin (B1334515) and trypsin. wikipedia.orgwikipedia.org The canonical triad consists of Serine, Histidine, and Aspartate (Ser-His-Asp). wikipedia.orgwikipedia.orgnih.gov In this arrangement, the aspartate orients the histidine, which in turn acts as a general base to activate the serine nucleophile for an attack on the substrate's peptide bond. wikipedia.orgwikipedia.org

Dipeptide-Mediated Hydrolysis of Macromolecules (e.g., DNA, Proteins, Carboxyl Esters)

While the dipeptide L-Asparagine, L-histidyl- itself is not documented as a direct catalyst for the hydrolysis of macromolecules, the constituent amino acids are central to enzymes that perform these functions. L-asparaginases are a class of enzymes that specifically catalyze the hydrolysis of the side-chain amide of L-asparagine to L-aspartate and ammonia (B1221849). spandidos-publications.comspandidos-publications.comnih.gov This reaction is critical in certain cancer therapies, as some cancer cells are dependent on external sources of asparagine. spandidos-publications.com The catalytic mechanism involves a nucleophilic attack on the amide carbon, forming a β-acyl-enzyme intermediate, which is then hydrolyzed. nih.gov

Some L-asparaginases also exhibit isoaspartyl peptidase activity, meaning they can hydrolyze isoaspartyl dipeptides, which are formed during protein degradation. spandidos-publications.comspandidos-publications.combibliotekanauki.pl This activity is important for cellular protein quality control. spandidos-publications.com The hydrolytic action of these enzymes, however, is a function of the entire protein's tertiary structure, which creates a specific active site, and is not a property of the simple dipeptide.

Molecular Self-Assembly and Supramolecular Chemistry

The self-assembly of peptides into organized nanostructures is a fundamental process in biology and materials science. nih.gov The dipeptide L-Asparaginyl-L-histidine contains residues that are known to be key players in these processes. nih.govresearchgate.net

Contribution to Peptide Self-Assembly Propensity

The propensity of peptides to self-assemble is influenced by the specific amino acid sequence. rsc.orgacs.org Both asparagine and histidine are recognized for their significant roles in driving the formation of ordered supramolecular structures. researchgate.netnih.gov

Histidine, with its imidazole side chain, is a versatile residue in molecular self-assembly. researchgate.net It can participate in a variety of non-covalent interactions, including electrostatic interactions, π-π stacking, and metal coordination, which are crucial for the generation of complex biological structures. researchgate.netnih.gov The imidazole ring's ability to act as a ligand for metal ions can further guide the assembly process. rsc.org The pH-sensitive nature of histidine's imidazole group (pKa ≈ 6.0) allows for reversible self-assembly, a property that is being explored for the development of responsive biomaterials. nih.govucl.ac.uk

Asparagine also contributes significantly to self-assembly. nih.gov Its side chain contains a primary amide group capable of acting as both a hydrogen-bond donor and acceptor, facilitating the formation of stable, hydrogen-bonded networks that are critical for protein stability and interaction. researchgate.netfrontiersin.org Studies on single amino acids have shown that asparagine has a propensity to form layered, β-sheet-like organizations through head-to-tail hydrogen bonding. nih.gov While asparagine has a lower hydrophobicity compared to other amino acids, its ability to form these specific hydrogen bonds is a key determinant in its contribution to self-assembly. nih.gov In peptide sequences, the substitution of other residues with asparagine has been hypothesized to enhance self-assembly by promoting the formation of specific structures like asparagine ladders. rsc.org

The combination of histidine's aromatic and ionizable nature with asparagine's hydrogen-bonding capability within the L-Asparaginyl-L-histidine dipeptide suggests a strong intrinsic potential to participate in and influence the self-assembly of larger peptide systems.

Formation of Higher-Order Structures (e.g., Asparagine ladders)

A notable higher-order structure involving asparagine is the "asparagine ladder." This motif consists of a continuous, repetitive pattern of hydrogen bonds formed by asparagine side-chains with neighboring main-chain amide and carbonyl groups. nih.govnih.gov These ladders are often found buried within the hydrophobic cores of proteins and contribute significantly to their stability. researchgate.netfrontiersin.orgnih.gov

In these structures, the asparagine side-chain amide group forms hydrogen bonds with the peptide backbone, effectively creating a "second backbone" that enhances the rigidity and stability of the protein. researchgate.netnih.gov The formation of asparagine ladders is a key stabilizing feature in various protein structures, including parallel β-sheet-containing repeat proteins and amyloid fibrils. frontiersin.orgnih.govnih.gov While direct evidence for L-Asparaginyl-L-histidine forming asparagine ladders on its own is not detailed, the presence of the asparagine residue provides the chemical functionality necessary to participate in such structures within a larger peptide context. rsc.org The unique structural environment of asparagine ladders leads to distinct chemical shifts in NMR spectroscopy, which can be used to identify their presence. nih.gov

Histidine residues can also contribute to the stability of higher-order structures through stacking of their aromatic imidazole rings and other interactions. researchgate.netupc.edu The interplay between asparagine-driven hydrogen bond networks and histidine-mediated interactions can lead to the formation of complex and stable supramolecular assemblies. rsc.orgnih.gov

Non-Covalent Interactions with Other Amino Acids and Macromolecules

The functionality of L-Asparaginyl-L-histidine is defined by the non-covalent interactions its constituent residues can form with other molecules. These interactions are fundamental to protein structure, recognition, and catalysis. nih.gov

Specific Amino Acid Pairwise Interactions

The asparagine and histidine residues of the dipeptide can engage in a variety of specific interactions with other amino acids.

Histidine Interactions:

Cation-π Interactions: The aromatic imidazole ring of a neutral histidine can have attractive interactions with cations, such as the protonated side chains of lysine (B10760008) and arginine. nih.gov When histidine is protonated, this interaction becomes repulsive. nih.gov

π-π Stacking: The imidazole ring can stack with the aromatic rings of phenylalanine, tyrosine, and tryptophan, with interaction energies significantly larger than typical van der Waals forces. nih.gov

Hydrogen-π Interactions: The polar hydrogen of the histidine side chain can form a hydrogen bond with the π-system of an aromatic ring. nih.gov

Hydrogen Bonds: The imidazole ring can act as both a hydrogen bond donor and acceptor. nih.gov

Asparagine Interactions:

Hydrogen Bonds: The side-chain amide of asparagine is an excellent hydrogen bond donor and acceptor, allowing it to interact with other polar amino acids like serine, threonine, and glutamine, as well as with the peptide backbone itself. researchgate.netfrontiersin.orglibretexts.org

Carbonyl-Carbonyl Interactions: The side-chain carbonyl of asparagine can engage in stabilizing interactions with backbone carbonyl groups, a feature that helps explain the preference for asparagine in certain regions of the Ramachandran plot. oup.com

Interactions with Charged Residues: Asparagine's polar nature allows it to interact favorably with charged amino acids like aspartic acid, glutamic acid, lysine, and arginine. libretexts.org

A specific and crucial interaction has been identified in mammalian peroxidases between a proximal histidine and a conserved asparagine, where the asparagine side chain is hydrogen-bonded to the histidine's imidazole group. nih.gov This interaction is vital for the enzyme's function. nih.gov

Interactions with Protein Structures and Denaturation Processes

Denaturation is the process by which a protein loses its native three-dimensional structure, leading to a loss of function. uomustansiriyah.edu.iqmsu.edu This can be caused by heat, extreme pH, or chemical denaturants like urea (B33335). uomustansiriyah.edu.iq These agents disrupt the weak non-covalent interactions responsible for maintaining the protein's structure. uomustansiriyah.edu.iqmsu.edu

Disruption of Hydrophobic Interactions: Denaturants can interfere with the hydrophobic interactions that typically stabilize the protein core. uomustansiriyah.edu.iqresearchgate.net

Disruption of Hydrogen Bonds: Heat and pH changes can break the hydrogen bonds, including those involving asparagine and histidine side chains, that are critical for secondary and tertiary structures. uomustansiriyah.edu.iq

The specific interactions formed by asparagine and histidine are integral to a protein's folded state, and the disruption of these interactions is a key aspect of the denaturation process. For example, pH extremes would alter the protonation state of histidine, changing its charge and disrupting electrostatic and cation-π interactions. nih.govuomustansiriyah.edu.iq

General Interactions with Biological Macromolecules

The side chains of asparagine and histidine are frequently involved in interactions with other biological macromolecules, such as nucleic acids.

Protein-DNA/RNA Interactions: Both asparagine and glutamine are often found to interact with adenine (B156593) bases in DNA. oup.com The amide side chains can form specific hydrogen bonds that aid in molecular recognition. libretexts.org Histidine can also interact with DNA bases, particularly guanine. oup.com The ability of these residues to form specific, directional hydrogen bonds is crucial for these recognition processes. libretexts.orgoup.com

Glycosylation: The carboxamide side chain of asparagine is the key site for N-linked glycosylation, a common post-translational modification where a carbohydrate moiety is attached. sigmaaldrich.com This modification can significantly alter a protein's properties, stability, and function. sigmaaldrich.com

The combination of these interaction capabilities makes the L-Asparaginyl-L-histidine moiety a potentially significant contributor to the binding and recognition events between proteins and other macromolecules.

Role as Organocatalysts in Prebiotic Chemistry

The emergence of catalytically active molecules from a prebiotic chemical inventory is a cornerstone of theories on the origin of life. While modern biological systems rely on complex enzymes, it is hypothesized that simpler molecules, such as amino acids and short peptides, functioned as primordial organocatalysts. nih.gov Within this context, dipeptides containing histidine have garnered significant attention due to the catalytic versatility of the imidazole side chain. acs.org Although direct experimental studies on the organocatalytic role of L-Asparagine, L-histidyl- in prebiotic chemistry are not extensively documented, its potential can be inferred from research on analogous histidine-containing dipeptides.

Peptides such as Seryl-Histidine (Ser-His) and Histidyl-Histidine (His-His) have been identified as plausible prebiotic organocatalysts. acs.org Research has demonstrated that these simple dipeptides can catalyze a range of reactions critical for the formation of more complex biomolecules. For instance, Ser-His has been shown to possess hydrolytic activities, capable of cleaving ester and peptide bonds, and has been suggested as a primitive analogue of modern serine proteases. uw.edu.plmdpi.com Similarly, His-His has been found to enhance the rates of dephosphorylation and the hydrolysis and oligomerization of nucleotides under simulated prebiotic conditions. acs.orgnih.govresearchgate.net

The catalytic power of these dipeptides is primarily attributed to the histidine residue. The imidazole ring of histidine can act as a general acid-base catalyst, facilitating proton transfer reactions that are central to many enzymatic mechanisms. acs.org Studies simulating prebiotic peptide formation have shown that dipeptides with N-terminal histidine, such as Histidyl-Serine (His-Ser), can be formed efficiently, suggesting that such molecules were likely present in the prebiotic environment. researchgate.net

Given that L-Asparagine, L-histidyl- contains a histidine residue, it is plausible that it could exhibit similar catalytic functions. The presence of the asparagine residue adjacent to histidine could modulate its catalytic activity. A computational study of the Asn-His sequence, while focused on deamidation, demonstrated a specific intramolecular interaction where the histidine side chain catalyzes a reaction involving the asparagine residue. mdpi.com This indicates a chemical interplay between the two amino acid side chains that could be relevant in a catalytic context. While histidine's prebiotic synthesis is considered more complex than that of simpler amino acids like serine, plausible pathways have been proposed. mdpi.com The formation of asparagine-containing peptides is also considered feasible in prebiotic scenarios. nih.gov Therefore, it is hypothesized that L-Asparagine, L-histidyl-, if formed prebiotically, could have contributed to the pool of primitive organocatalysts that facilitated the chemical evolution toward more complex life forms. However, this remains a topic for future experimental verification.

Table 1: Observed Catalytic Activities of Histidine-Containing Dipeptides in Prebiotic Models

| Dipeptide | Catalytic Activity | Proposed Mechanism | Reference(s) |